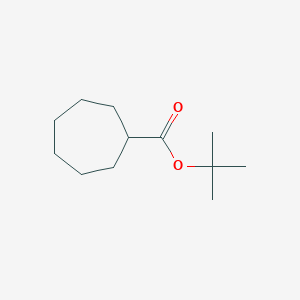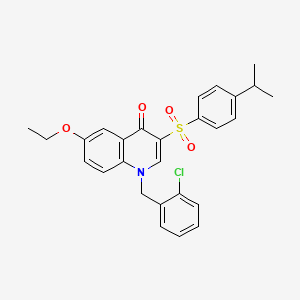
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, commonly known as CBIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediate Applications
- Advanced Synthetic Routes : Researchers have developed sophisticated synthetic routes to create derivatives related to 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. These methods often involve multi-step reactions that provide access to various quinoline and sulfonamide derivatives, showcasing the compound's utility as a versatile intermediate in organic synthesis (Mizuno et al., 2006), (Zhai et al., 2022).
Photocatalytic Applications
- Photocatalysis : The compound's derivatives have been used in photocatalytic applications to facilitate chemical transformations, indicating its potential in green chemistry applications. This involves Markovnikov-type sulfonylation and cyclization reactions under mild conditions, leading to the efficient synthesis of quinolin-2(1H)-ones (Zhai et al., 2022).
Biological Activity and Drug Design
Enzymatic Activity and Antimicrobial Properties : Certain derivatives have shown potential as enzymatic enhancers and possess antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents (Abass, 2007), (Alavi et al., 2017).
Cancer Research and Molecular Docking : Some quinoline sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, involving mechanisms like activating p38/ERK phosphorylation. This indicates the compound's potential in cancer research and as a target for drug design (Cumaoğlu et al., 2015).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO4S/c1-4-33-21-11-14-25-23(15-21)27(30)26(17-29(25)16-20-7-5-6-8-24(20)28)34(31,32)22-12-9-19(10-13-22)18(2)3/h5-15,17-18H,4,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOYWYLNUUVJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)
![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)
![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
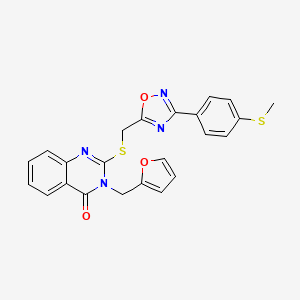
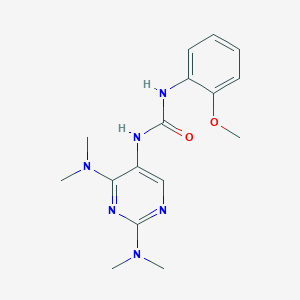
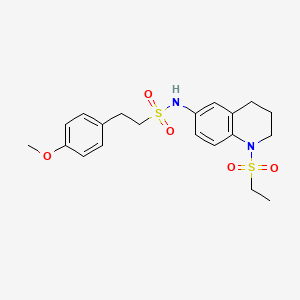
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
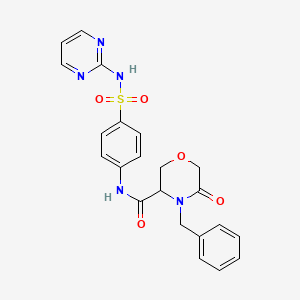
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)
